p-Xylene-d10

Catalog No.
S1539500
CAS No.
41051-88-1
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Xylene-d10

CAS Number

41051-88-1

Product Name

p-Xylene-d10

IUPAC Name

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

URLKBWYHVLBVBO-ZGYYUIRESA-N

SMILES

CC1=CC=C(C=C1)C

Synonyms

Chromar-d10, p-Dimethylbenzene-d10, 1,4-Dimethylbenzene-d10, p-Methyltoluene-d10, Scintillar-d10

Canonical SMILES

CC1=CC=C(C=C1)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]

Application as an NMR Solvent

Scientific Field: This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy.

Summary of the Application: p-Xylene-d10 is a deuterated derivative of p-xylene and is used as an NMR solvent . NMR spectroscopy is a powerful and theoretically complex analytical tool that is used in quality control and research for determining the content and purity of a sample as well as its molecular structure.

Methods of Application: In NMR spectroscopy, p-Xylene-d10 is used as a solvent. The sample to be analyzed is dissolved in p-Xylene-d10, and then the solution is placed in an NMR spectrometer. The spectrometer uses a strong magnetic field to align the nuclei of the atoms in the sample. Then, radio waves are applied to disrupt this alignment, and the energy absorbed and released is measured to produce an NMR spectrum .

Results or Outcomes: The NMR spectrum produced provides detailed information about the structure of the sample, including the types of atoms present, their quantities, and how they are bonded to each other .

Application in GC/MS Analysis

Scientific Field: This application falls under the field of Gas Chromatography-Mass Spectrometry (GC/MS).

Summary of the Application: p-Xylene-d10 may be used as an internal standard (IS) for GC/MS analysis of volatile organic compounds in the emissions from a landfill .

Methods of Application: In GC/MS analysis, p-Xylene-d10 is used as an internal standard. The sample to be analyzed is mixed with a known amount of p-Xylene-d10, and then the mixture is injected into the GC/MS instrument. The instrument separates the components of the mixture and measures their relative abundances .

Results or Outcomes: The GC/MS analysis provides a detailed breakdown of the components present in the sample. The presence of p-Xylene-d10 as an internal standard allows for more accurate quantification of the other components .

Formation of Secondary Organic Aerosol (SOA)

Scientific Field: This application falls under the field of Atmospheric Chemistry.

Summary of the Application: p-Xylene-d10 is an anthropogenic volatile organic compound (VOC) that is useful for the formation of secondary organic aerosol (SOA) . SOAs play a significant role in air quality, climate, and human health.

Methods of Application: In atmospheric chemistry, p-Xylene-d10 is released into the atmosphere where it undergoes oxidation reactions to form SOA . The SOA particles can then be collected and analyzed to understand their composition and potential impacts.

Results or Outcomes: The formation of SOA from p-Xylene-d10 helps to understand the processes involved in air pollution and climate change . It also provides insights into the potential health impacts of these particles.

Overcharge Protectant for Lithium Ion Batteries

Scientific Field: This application falls under the field of Electrochemistry and Battery Technology.

Summary of the Application: p-Xylene has been used as an overcharge protectant for lithium-ion batteries . This helps to improve the safety and longevity of the batteries.

Methods of Application: In battery technology, p-Xylene-d10 is added to the electrolyte solution of a lithium-ion battery . When the battery is overcharged, the p-Xylene-d10 undergoes a reaction that consumes the excess charge, preventing damage to the battery.

Results or Outcomes: The use of p-Xylene-d10 as an overcharge protectant can significantly improve the safety and lifespan of lithium-ion batteries .

Formation of 4-n-Alkyloxy-4’-Cyanobiphenyls

Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: p-Xylene-d10 is used in the formation of 4-n-alkyloxy-4’-cyanobiphenyls . These compounds are of interest in the field of liquid crystal technology.

Methods of Application: In organic chemistry, p-Xylene-d10 is used as a starting material. It undergoes a series of reactions to form 4-n-alkyloxy-4’-cyanobiphenyls . The resulting compounds can then be analyzed and used in the development of liquid crystal technologies.

Results or Outcomes: The formation of 4-n-alkyloxy-4’-cyanobiphenyls from p-Xylene-d10 provides valuable insights into the synthesis of complex organic compounds. It also contributes to the advancement of liquid crystal technology .

Production of Terephthalic Acid

Scientific Field: This application falls under the field of Industrial Chemistry.

Summary of the Application: p-Xylene is the starting material for terephthalic acid, one of the monomers used in polyester production .

Methods of Application: In industrial chemistry, p-Xylene-d10 is oxidized to form terephthalic acid . This acid is then used as a monomer in the production of polyesters.

Results or Outcomes: The use of p-Xylene-d10 in the production of terephthalic acid is a crucial step in the manufacture of polyesters . This has significant implications for industries such as textiles and packaging.

(2H10)-p-Xylene is a isotopically enriched variant of p-Xylene (para-Xylene). It differs by having all ten hydrogen (H) atoms replaced with deuterium (D), a heavier isotope of hydrogen containing one neutron in its nucleus []. This isotopic substitution offers several advantages in scientific studies, particularly those involving nuclear magnetic resonance (NMR) spectroscopy [].


Molecular Structure Analysis

(2H10)-p-Xylene shares the same basic structure as p-Xylene, which consists of a benzene ring (six carbon atoms arranged in a hexagon) with two methyl groups (CH3) attached at opposite ends (para position) of the ring []. The key difference lies in the hydrogen atoms. In (2H10)-p-Xylene, all ten hydrogens are replaced by deuterium (D), resulting in a fully deuterated molecule [].


Chemical Reactions Analysis

(2H10)-p-Xylene's primary application is not as a reactant in chemical reactions but as a solvent or internal standard in NMR spectroscopy []. Its deuterated nature offers several benefits:

  • Reduced signal interference: Protons (hydrogen nuclei) in most molecules can generate strong signals in NMR, potentially masking the signals of interest. Deuteration eliminates this interference from the solvent itself, improving spectral clarity [].
  • Lock signal: The deuterium atoms in (2H10)-p-Xylene can be used as a lock signal in NMR experiments. This helps maintain a stable magnetic field reference point, improving spectral accuracy [].

Physical And Chemical Properties Analysis

Due to its deuteration, (2H10)-p-Xylene exhibits some altered physical properties compared to p-Xylene []:

  • Melting point: Likely similar to p-Xylene (13°C) but may differ slightly due to isotopic effects [, ].
  • Boiling point: Likely similar to p-Xylene (138°C) but may differ slightly [, ].
  • Solubility: Solubility data is not readily available but is expected to be similar to p-Xylene, which is miscible with most organic solvents and slightly soluble in water [, ].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (84.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

41051-88-1

Wikipedia

(2H10)-p-Xylene

Dates

Modify: 2023-08-15

Explore Compound Types